molecular formula C10H12F3NO B2754239 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol CAS No. 124044-49-1

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol

Cat. No.: B2754239
CAS No.: 124044-49-1
M. Wt: 219.207
InChI Key: OCZXOWATVOYDFC-UHFFFAOYSA-N
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Description

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol is a chemical compound with the molecular formula C10H12F3NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol typically involves the reaction of 3-aminobutanol with trifluoroacetic anhydride and benzaldehyde under basic conditions. The reaction proceeds through a condensation reaction followed by reduction and crystallization steps to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various fluorinated alcohols, ketones, and substituted amino derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. The presence of the trifluoromethyl group enhances its binding affinity and stability, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4,4,4-trifluoro-3-phenylbutan-1-ol
  • 3-Amino-1,1,1-trifluoropropan-2-ol

Uniqueness

Compared to similar compounds, 3-Amino-1,1,1-trifluoro-4-phenylbutan-2-ol stands out due to its unique combination of an amino group, a trifluoromethyl group, and a phenyl ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, making it particularly useful in various research applications .

Properties

IUPAC Name

3-amino-1,1,1-trifluoro-4-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)9(15)8(14)6-7-4-2-1-3-5-7/h1-5,8-9,15H,6,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZXOWATVOYDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(C(F)(F)F)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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